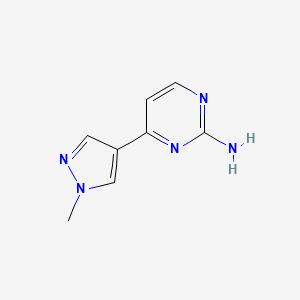

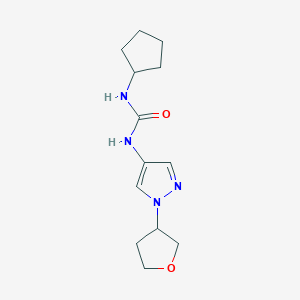

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

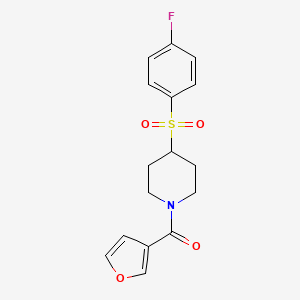

“4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor, which could have implications in the treatment of cancer . It is derived from the bioisosteric replacement of the phenylsulfonamide moiety of a previous lead compound with pyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine and 4-amino-1H-pyrazole . A large-scale synthesis of this compound has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidin-2-amine core with a 1-methyl-1H-pyrazol-4-yl group at the 4-position .Chemical Reactions Analysis

This compound has been shown to exhibit potent CDK2 inhibitory activity . It has also been used in the synthesis of other compounds, indicating its reactivity and potential as a building block in chemical reactions .Applications De Recherche Scientifique

Anticancer Agents

The compound has been used in the design and synthesis of CDK2 inhibitors as potential anticancer agents . The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity . Among them, one compound was the most potent CDK2 inhibitor with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Antileishmanial Agents

The compound has been used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial activities . One of the synthesized compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Agents

The same hydrazine-coupled pyrazoles also exhibited potent antimalarial activities . Two of the synthesized compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

Molecular Docking Studies

The compound has been used in molecular docking studies to justify the potent in vitro antipromastigote activity of one of the synthesized compounds . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Cytotoxic Activity

The compound has been used in the design and synthesis of derivatives that have shown reasonable cytotoxic activity .

Mécanisme D'action

Target of Action

The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 .

Mode of Action

The compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine interacts with CDK2, inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . This inhibition of CDK2 activity leads to cell cycle arrest at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 by 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine affects the cell cycle regulation pathway . This results in the arrest of cells at the S and G2/M phases, disrupting the normal cell cycle progression . The downstream effects of this disruption include the induction of apoptosis .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The result of the action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is the induction of apoptosis in cancer cells . This is due to the disruption of the cell cycle caused by the inhibition of CDK2 .

Safety and Hazards

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPRECNHMIJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)

![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)

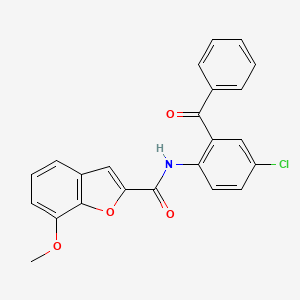

![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2574748.png)

![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2574749.png)